Lipophilicity Differentiation: XLogP3 of 4.5 Versus Benzamide Analog (LogP 4.12) and Octanamide Analog (Estimated LogP ~6.5)
The target compound exhibits a computed XLogP3 of 4.5, placing it in a lipophilicity range considered favorable for blood-brain barrier penetration potential while remaining within typical drug-like space [1]. This contrasts with the structurally closest commercially available analog, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide (MW 346, LogP 4.12 on Hit2Lead), which is approximately 0.4 log units less lipophilic due to the replacement of the benzamide carbonyl with the phenylacetyl methylene spacer . At the upper extreme, the octanamide analog BHPO2 (estimated LogP ~6.5 based on the 8-carbon alkyl chain) would be substantially more lipophilic and may present solubility and non-specific binding liabilities [2]. The intermediate LogP of the target compound reflects a deliberate balance between aromatic π-character from the phenylacetyl group and hydrogen-bonding capacity from the hydroxyl and amide functionalities.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 (PubChem computed) |
| Comparator Or Baseline | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide: LogP = 4.12 (Hit2Lead); BHPO2 (octanamide analog): estimated LogP ~6.5 |
| Quantified Difference | ΔLogP = +0.38 vs. benzamide analog; ΔLogP ≈ –2.0 vs. BHPO2 |
| Conditions | Computed values: XLogP3 (PubChem release 2025.09.15) vs. LogP (Hit2Lead catalog); BHPO2 LogP estimated by structural increment method |
Why This Matters
Lipophilicity differences of ≥0.3–0.5 log units can translate to measurable differences in cellular permeability, plasma protein binding, and assay interference potential, directly impacting hit triage decisions in screening campaigns.
- [1] PubChem Compound Summary for CID 1363595. Computed descriptors: XLogP3-AA = 4.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2533-13-3 (accessed 2026-05-10). View Source
- [2] Lu F, Hu R, Wang S, Guo X, Yang G. Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Adv. 2017;7:4196–4202. BHPO2: N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide. doi:10.1039/C6RA25369E. View Source
